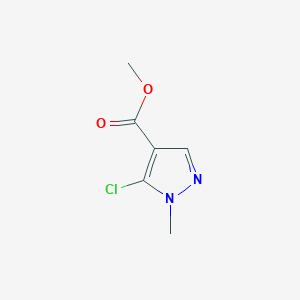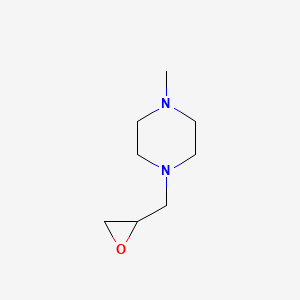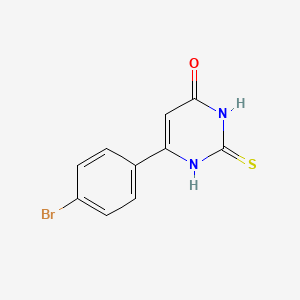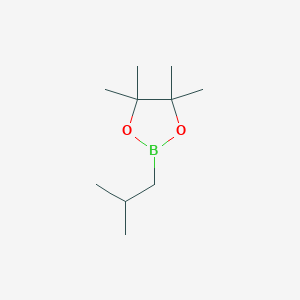
4-Cyano-3-fluorophenyl 4-ethylbenzoate
Vue d'ensemble
Description
4-Cyano-3-fluorophenyl 4-ethylbenzoate is an organic compound that belongs to the class of benzoates. Its IUPAC name is 4-cyano-3-fluorophenyl 4-ethylbenzoate . It is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is C16H12FNO2 . The InChI code is 1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3 . The molecular weight is 269.27 g/mol .Physical And Chemical Properties Analysis
The physical form of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is solid . It has a molecular weight of 269.27 g/mol . The compound has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Aquatic Photolysis
Researchers have studied the degradation kinetics and mechanism of 4-Cyano-3-fluorophenyl 4-ethylbenzoate under UV light in aquatic environments. The compound follows first-order kinetics in its photolytic degradation .
Atmospheric Fate and Risk Assessment
Quantum chemical calculation and computational toxicology have been employed to investigate the hydroxyl radical-initiated oxidation kinetics and mechanisms of this compound in the atmosphere .
Liquid Crystal Development
Polymorphism and Thermodynamic Properties
Studies have elucidated the polymorphism and thermodynamic properties of 4-Cyano-3-fluorophenyl 4-ethylbenzoate using various calorimetric and microscopic techniques .
Water Resistance Enhancement in Polymers
The compound has been incorporated into thermoplastic elastomer blends to modify and enhance water resistance, with evaluations conducted on adhesion behavior on different substrates .
Material Safety and Data Sheets (MSDS)
Material safety data sheets for this compound are available, providing detailed information on handling, storage, and safety measures .
Safety and Hazards
Mécanisme D'action
Target of Action
Currently, there is no documented information regarding the specific biological targets of 4-Cyano-3-fluorophenyl 4-ethylbenzoate. .
Biochemical Pathways
The degradation of 4-Cyano-3-fluorophenyl 4-ethylbenzoate under UV photolysis follows first-order kinetics . The compound gradually degrades into smaller molecular compounds through the attack of reactive oxygen species, hydroxylation, and C–O/C-F bond cleavage, releasing fluorine ions .
Result of Action
The degradation of 4-Cyano-3-fluorophenyl 4-ethylbenzoate results in the formation of smaller molecular compounds and the release of fluorine ions . Acute toxicity tests with Daphnia magna have revealed significant acute toxicity of the compound, emphasizing the potential high risk of FLCMs in aquatic ecosystems if inadvertently discharged .
Action Environment
The action of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is influenced by environmental factors such as light exposure. Its degradation under UV photolysis has been studied in aquatic environments . Interestingly, the toxicity of the compound’s photolysis reaction solutions was found to be effectively reduced .
Propriétés
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMJQJMSJCJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545759 | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
CAS RN |
86776-50-3 | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inclusion of 4-Cyano-3-fluorophenyl 4-ethylbenzoate (4CFE) enhance the anticorrosion properties of the recycled thermoplastic polyester elastomer (TPEE) coating?
A1: While the exact mechanism is not elaborated upon in the research [], the incorporation of 4CFE, a monotropic liquid crystal, into the TPEE matrix likely improves the coating's water resistance. This enhanced water resistance is crucial for corrosion protection as it hinders the penetration of corrosive agents like water and ions to the underlying metal substrate.
Q2: What is the significance of using recycled polyethylene terephthalate (r-PET) in this anticorrosion coating application?
A2: Utilizing r-PET in developing this coating offers a sustainable approach by repurposing waste material []. This aligns with the growing emphasis on environmentally friendly practices in materials science and engineering. By incorporating r-PET, the research demonstrates a potential route for adding value to waste streams and contributing to a circular economy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)










![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)
